molecular formula C15H14O3 B1266518 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid CAS No. 89-23-6

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid

Cat. No.: B1266518
CAS No.: 89-23-6
M. Wt: 242.27 g/mol
InChI Key: GRCCNKUXWQWOKS-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60596. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Resolution

  • 3-(4-Hydroxyphenyl)-2-phenylpropanoic acid has been used in the synthesis and resolution of specific organic compounds. For instance, it was involved in resolving racemic hydroxy methylene-phenylpropanoic acid and establishing the absolute configuration of certain isomers (Drewes, Emslie, Field, Khan, & Ramesar, 1992).

Enantioselective Synthesis

  • The compound plays a role in the enantioselective synthesis of β-alanine derivatives, contributing to the development of routes involving electrophilic attack and leading to the creation of various aminopropanoic acid derivatives (Arvanitis, Ernst, LudwigéD’Souza, Robinson, & Wyatt, 1998).

Chemo-Enzymatic Route

  • It serves as a potential precursor for optically pure pharmaceutical compounds. A study demonstrated the chemo-enzymatic preparation of chiral (S)-3-hydroxy-3-phenylpropanoic acid, highlighting its importance in producing antidepressant drugs (Zhao, Ma, Fu, & Zhang, 2014).

Production of 3-Hydroxypropanoic Acid

  • This compound is explored in the context of producing 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. This highlights its potential in bioplastic production and as a precursor in industrial chemical synthesis (Jers, Kalantari, Garg, & Mijakovic, 2019).

Antimicrobial Properties

  • Research has identified chlorinated derivatives of 3-phenylpropanoic acid, which exhibit significant antimicrobial activities. This suggests potential applications in developing new antimicrobial agents (Shaala, Youssef, Alzughaibi, & Elhady, 2020).

Artificial Biosynthesis

  • The compound has been used in the artificial biosynthesis of phenylpropanoic acids, demonstrating the feasibility of producing such compounds in microorganisms for pharmaceutical and food applications (Kang, Choi, Lee, Hwang, Uhm, & Hong, 2012).

Biochemical Analysis

Biochemical Properties

3-(4-Hydroxyphenyl)-2-phenylpropanoic acid plays a significant role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with various enzymes and proteins, including tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase. These interactions are crucial for the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is further metabolized to homogentisic acid . The compound also exhibits antioxidant properties, which can influence oxidative stress pathways and cellular redox states.

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce cellular lipid accumulation and inhibit foam cell formation in macrophages by promoting cholesterol efflux and regulating mRNA expressions of ABCA1 and SR-B1 . Additionally, it can attenuate inflammatory responses in LPS-treated RAW264.7 cells and DSS-induced colitis in pseudo-germ-free mice by regulating MAPK and NF-κB pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity. For example, it promotes cholesterol efflux in macrophages by up-regulating the expression of ABCA1 and SR-B1 genes . It also inhibits the formation of foam cells by reducing oxidative stress and inflammation through the nuclear factor kappa-B pathway . These interactions highlight the compound’s potential in regulating lipid metabolism and inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound has been observed to maintain its anti-inflammatory and antioxidant properties, although the extent of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing lipid accumulation and inflammation . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of phenolic compounds and the degradation of tyrosine. It interacts with enzymes such as tyrosine aminotransferase and 4-hydroxyphenylpyruvate dioxygenase to facilitate the conversion of tyrosine to 4-hydroxyphenylpyruvate . This compound also plays a role in the biosynthesis of myricanol in Myrica rubra, indicating its involvement in complex metabolic networks .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its solubility and affinity for different cellular components, which can affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and Golgi apparatus . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for its interactions with enzymes and other biomolecules, which ultimately determine its biochemical and cellular effects.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14,16H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCCNKUXWQWOKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001281520
Record name 4-Hydroxy-α-phenylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-23-6
Record name 4-Hydroxy-α-phenylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Hydroxyphenyl)-2-phenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89-23-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60596
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Record name 4-Hydroxy-α-phenylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001281520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-hydroxyphenyl)-2-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.717
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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